molecular formula C24H35N3O4S B2960834 2-(3-((2-(cyclohexylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide CAS No. 887464-57-5

2-(3-((2-(cyclohexylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide

Cat. No. B2960834
M. Wt: 461.62
InChI Key: MJOBSJSZNXVKDR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a cyclohexylamino group, a sulfonyl group, an indole group, and an acetamide group with two isopropyl substituents .


Synthesis Analysis

While the exact synthesis of this compound is not available, it might involve several steps including the formation of the indole ring, the introduction of the sulfonyl group, and the attachment of the cyclohexylamino and diisopropylacetamide groups .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The indole ring provides a planar, aromatic system, while the cyclohexylamino and diisopropylacetamide groups add steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. The sulfonyl group might be susceptible to nucleophilic attack, and the indole ring might undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Compounds incorporating the sulfamoyl moiety, similar in structure to the specified chemical, have been synthesized for their potential antimicrobial properties. These compounds, through various chemical reactions, have shown promising results in vitro for both antibacterial and antifungal activities. Such studies indicate the role of these compounds in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Optical Imaging for Cancer Detection

A novel water-soluble near-infrared dye, structurally related to the compound of interest, was developed for cancer detection using optical imaging. The dye exhibited an increase in quantum yield, demonstrating its potential for developing molecular-based beacons for cancer detection. This highlights the compound's application in medical imaging and diagnostics, providing a non-invasive method for detecting cancerous cells (Pham, Medarova, & Moore, 2005).

Palladium-Catalyzed Carbonylative Cyclization

In the realm of organic synthesis, palladium-catalyzed carbonylative cyclization of amines, leveraging γ-C(sp3)–H activation, has been explored using similar sulfonamide-based compounds. This method facilitates the derivatization of amino acids and peptides into γ-lactams, showcasing the compound's utility in synthesizing complex molecular architectures for pharmaceuticals and organic materials (Hernando et al., 2016).

Synthesis and Coordination Properties

Research has also delved into the synthesis and coordination properties of cyclam-based ligands, which include sulfonylacetamide arms, similar to the query compound. These studies have led to the synthesis of complexes with metals like Cu(II), Zn(II), Cd(II), and Pb(II), contributing to the understanding of coordination chemistry and its application in catalysis, drug development, and material science (Kannappan et al., 2011).

Future Directions

The future directions for this compound would depend on its potential applications. Given the presence of several functional groups commonly found in bioactive compounds, it might be of interest in the field of medicinal chemistry .

properties

IUPAC Name

2-[3-[2-(cyclohexylamino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O4S/c1-17(2)27(18(3)4)24(29)15-26-14-22(20-12-8-9-13-21(20)26)32(30,31)16-23(28)25-19-10-6-5-7-11-19/h8-9,12-14,17-19H,5-7,10-11,15-16H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOBSJSZNXVKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((2-(cyclohexylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide

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